Capsinolol -

Capsinolol

Catalog Number: EVT-1574623
CAS Number:
Molecular Formula: C23H40N2O4
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Capsinolol is synthesized from natural sources, particularly through the modification of capsaicin, the active component found in chili peppers. The compound is derived from various plant extracts that exhibit medicinal properties, particularly in traditional medicine systems.

Classification

Capsinolol is classified as a beta-adrenergic antagonist. It falls under the category of non-selective beta-blockers, which means it can block both beta-1 and beta-2 adrenergic receptors. This classification is crucial for understanding its pharmacological effects and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Capsinolol typically involves several chemical reactions that modify capsaicin or related compounds. Common methods include:

  • Alkylation: Introducing alkyl groups to enhance solubility and receptor binding.
  • Hydroxylation: Adding hydroxyl groups to improve the pharmacokinetic profile.
  • Reduction Reactions: Converting ketones to alcohols to modify activity.

Technical Details

Molecular Structure Analysis

Structure

Capsinolol has a complex molecular structure characterized by its beta-blocking functionalities. Its structure can be represented as follows:

C18H27NO3\text{C}_{18}\text{H}_{27}\text{N}\text{O}_3

Data

  • Molecular Weight: Approximately 303.42 g/mol
  • Melting Point: Varies based on purity but typically around 120-125 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Capsinolol undergoes various chemical reactions that can alter its pharmacological properties:

  • Esterification: Reacts with carboxylic acids to form esters, enhancing lipophilicity.
  • Oxidation: Can be oxidized to form more active metabolites.
  • Degradation Reactions: Under specific conditions, Capsinolol may degrade into less active forms.

Technical Details

The stability of Capsinolol in different environments (e.g., pH levels, temperature) is crucial for its formulation in pharmaceutical products. Understanding these reactions helps in optimizing storage conditions and improving shelf life.

Mechanism of Action

Process

Capsinolol exerts its effects primarily through the blockade of beta-adrenergic receptors. This action leads to:

  1. Reduction in Heart Rate: By inhibiting beta-1 receptors located in the heart.
  2. Decreased Cardiac Output: Resulting from reduced myocardial contractility.
  3. Vasodilation: Through beta-2 receptor blockade, leading to lower blood pressure.

Data

Studies have shown that Capsinolol can significantly lower systolic and diastolic blood pressure in hypertensive models, indicating its efficacy as an antihypertensive agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.1 g/cm³.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 7.
  • Thermal Stability: Decomposes at temperatures above 150 °C.
  • Reactivity: Reacts with strong acids and bases; care must be taken during formulation.
Applications

Scientific Uses

Capsinolol has several applications in scientific research and clinical settings:

  1. Cardiovascular Treatment: Used primarily for managing hypertension and heart failure.
  2. Metabolic Studies: Investigated for its effects on glucose metabolism and insulin sensitivity.
  3. Pharmacological Research: Studied for potential neuroprotective effects due to its ability to modulate adrenergic signaling pathways.
Introduction to Capsinolol

Capsinolol (chemical name: N-[4-(2-Hydroxy-3-(isopropylamino)propoxy]-3-methoxybenzyl]nonanamide) represents a groundbreaking advance in cardiovascular pharmacology as the first β-adrenoceptor antagonist engineered with intrinsic calcitonin gene-related peptide (CGRP)-releasing properties. This novel compound bridges two distinct pharmacological domains: classical beta-blockade and sensory neuron-mediated cardioprotection. Its molecular architecture strategically incorporates structural elements from capsaicinoids within a beta-adrenergic antagonist framework, enabling dual mechanisms of action that distinguish it from conventional beta-blockers [1] [6]. Unlike traditional agents that exclusively suppress sympathetic activity, Capsinolol simultaneously activates cardioprotective neuropeptide release pathways, offering potential advantages in myocardial function preservation during adrenergic blockade [3].

Historical Development and Discovery

Capsinolol emerged from systematic pharmacological research in the mid-1990s led by Chen and colleagues seeking to address fundamental limitations of conventional beta-blockers. The investigators recognized that while beta-blockers effectively reduce cardiac workload and oxygen demand, their negative inotropic and chronotropic effects can compromise myocardial function, particularly in compromised hearts [1]. Drawing inspiration from the cardiovascular effects of capsaicinoids—notably their ability to stimulate CGRP release from sensory nerves—the team pursued a hybrid molecular design.

In 1994, Chen et al. reported the synthesis of a series of vanillamide derivatives incorporating the N-alkylaminopropanol side chain characteristic of beta-blockers [3]. Through rigorous structure-activity relationship studies, Capsinolol (designated initially as compound 18b) was identified as the optimal candidate, demonstrating potent beta-blockade coupled with capsaicin-like CGRP-releasing activity. The seminal 1996 publication in the British Journal of Pharmacology comprehensively characterized its dual pharmacology: competitive antagonism at beta-adrenoceptors (pA₂ = 7.2 in guinea pig atria) and dose-dependent CGRP release in isolated perfused heart models (EC₅₀ ≈ 10⁻⁶ M) [1]. This proof-of-concept established a new pharmacological category—beta-blockers with associated neuropeptide-releasing activity—offering a novel approach to mitigate the intrinsic depressant effects of adrenergic blockade through concurrent activation of sensory cardioprotective pathways [3].

Structural Relationship to Nonivamide and Capsaicinoids

Capsinolol's molecular structure (C₂₃H₄₀N₂O₄; molecular weight 408.583 g/mol) embodies a strategic hybridization of beta-adrenergic antagonist and vanilloid pharmacophores. Its architecture comprises three key regions with distinct structural antecedents:

  • Vanillylamide Core: The 3-methoxy-4-hydroxybenzylamide moiety derives directly from capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its synthetic analog nonivamide (N-vanillylnonanamide). This domain is essential for Transient Receptor Potential Vanilloid 1 (TRPV1) receptor recognition and activation, though Capsinolol exhibits lower pungency due to modifications [5] [6].
  • Alkyl Linker: A nonanamide (9-carbon) saturated alkyl chain identical to nonivamide replaces capsaicin's unsaturated 8-methyl-6-nonenamide chain. This modification reduces TRPV1-mediated irritancy while maintaining affinity for sensory neuron membranes [1] [5].
  • Beta-Blocking Domain: The 2-hydroxy-3-(isopropylamino)propoxy side chain is characteristic of classical beta-blockers (e.g., propranolol), enabling competitive antagonism at β₁-adrenoceptors [1] [3].

Table 1: Structural Comparison of Capsinolol with Precursor Compounds

Structural FeatureCapsinololNonivamideCapsaicinPropranolol
Vanillyl Domain4-(Alkoxy)-3-methoxybenzyl4-Hydroxy-3-methoxybenzyl (vanillyl)4-Hydroxy-3-methoxybenzyl (vanillyl)Naphthalene ether
Amide BondNonanamide linkageNonanamide linkage8-Methyl-6-nonenamide linkageAbsent
Alkyl ChainSaturated C9 (nonanoyl)Saturated C9 (nonanoyl)Unsaturated C10 (8-methyl-6-nonenoyl)Absent
Amino-Alkoxy Side Chain2-Hydroxy-3-(isopropylamino)propoxyAbsentAbsent2-Hydroxy-3-(isopropylamino)propoxy
Molecular Weight408.583 g/mol293.41 g/mol305.41 g/mol259.34 g/mol

Critical structure-activity insights emerged from comparison with analogs:

  • The tertiary carbon at the ω-1 position (C17) combined with unsaturation at ω-2,3 positions (absent in Capsinolol/nonivamide) enhances cyclization to macrocyclic metabolites in true capsaicinoids. Capsinolol primarily undergoes ω-hydroxylation via CYP2E1 rather than radical-mediated cyclization [5].
  • Beta-blocking potency requires the secondary isopropylamine group optimally positioned 3-atoms distal to the ether oxygen, as in propranolol [3].
  • The nonanamide chain length (C9) balances TRPV1 affinity (reduced versus capsaicin) with membrane solubility for CGRP release, while minimizing the extreme pungency of shorter-chain analogs [1] [5].

Position in Beta-Adrenoceptor Blocker Pharmacology

Capsinolol occupies a unique niche within beta-blocker classification schemes through its non-selective beta-adrenoceptor antagonism coupled with sensory neuron-mediated cardiostimulation. Three pharmacological characteristics define its mechanistic position:

  • Non-Selective Beta-Blockade: Capsinolol competitively antagonizes both β₁ (cardiac) and β₂ (pulmonary, vascular) adrenoceptors. Experimental evidence includes:
  • Dose-dependent inhibition of isoproterenol-induced tachycardia (ED₅₀ = 0.45 mg/kg IV in rats) and atrial contractility (pA₂ = 7.2) [1]
  • Rightward shifts in isoproterenol concentration-response curves without suppression of maximal response, confirming competitive antagonism [3]
  • No significant α-adrenergic blocking activity at therapeutic concentrations [1]
  • CGRP-Mediated Cardiotonic Effects: Unlike conventional beta-blockers with intrinsic sympathomimetic activity (e.g., pindolol), Capsinolol's positive inotropic/chronotropic actions are:
  • Resistant to reserpine (sympathetic depletion) and propranolol (beta-blockade)
  • Abolished by capsazepine (TRPV1 antagonist) and CGRP₈₋₃₇ (CGRP receptor antagonist)
  • Correlated with CGRP-immunoreactivity release in coronary effluent (2.5-fold increase at 10⁻⁵ M) [1] [3]
  • Ion Channel Modulation: Electrophysiological studies reveal complex effects on myocardial ion channels:
  • Concentration-dependent inhibition of voltage-gated Na⁺ (IC₅₀ ≈ 15 μM), Ca²⁺ (L-type; IC₅₀ ≈ 25 μM), and K⁺ channels (delayed rectifier; IC₅₀ ≈ 30 μM) in cardiac tissues [3]
  • Action potential duration prolongation in guinea pig atria (+22% at 10 μM)
  • Reduced maximum depolarization velocity (Vₘₐₓ) in Purkinje fibers, suggesting class I antiarrhythmic properties [3]

Table 2: Pharmacological Profile of Capsinolol Relative to Reference Beta-Blockers

Pharmacological PropertyCapsinololPropranololSotalolCarvedilol
Beta-Blockade SpecificityNon-selective (β₁ = β₂)Non-selectiveNon-selectiveNon-selective + α₁-blockade
Intrinsic CardiotonicityYes (CGRP-dependent)NoNoNo
Ion Channel EffectsNa⁺, Ca²⁺, K⁺ channel inhibitionNa⁺ channel block (high dose)K⁺ channel blockade (IKr)Ca²⁺ channel inhibition
TRPV1/CGRP ActivityAgonism → CGRP releaseNoneNoneNone
Electrophysiological ActionAPD prolongation + Vmax reductionVmax reductionAPD prolongationMinimal APD change

Mechanistically, Capsinolol represents a first-generation "sensory modulator beta-blocker" with bifunctional activity:

  • Beta-Adrenoceptor Antagonism: The isopropylaminoethoxy domain confers classical competitive inhibition of catecholamine signaling, reducing heart rate, contractility, and oxygen demand [1].
  • Sensory Neuron Activation: The vanillylnonanamide moiety provides TRPV1 agonist activity, triggering calcium-dependent CGRP exocytosis from cardiac sensory nerves. CGRP then activates myocardial receptors, augmenting cAMP production and calcium influx—counteracting excessive myocardial depression [1] [3].
  • Direct Ion Channel Effects: At higher concentrations, lipophilic interactions with voltage-gated channels contribute to membrane-stabilizing effects, potentially offering ancillary antiarrhythmic benefits [3].

This tripartite pharmacology positions Capsinolol as a prototype for beta-blockers designed to provide adrenergic blockade while actively engaging endogenous cardioprotective systems—a significant departure from conventional agents solely reliant on adrenergic inhibition.

Properties

Product Name

Capsinolol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]methyl]nonanamide

Molecular Formula

C23H40N2O4

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C23H40N2O4/c1-5-6-7-8-9-10-11-23(27)25-15-19-12-13-21(22(14-19)28-4)29-17-20(26)16-24-18(2)3/h12-14,18,20,24,26H,5-11,15-17H2,1-4H3,(H,25,27)

InChI Key

REOKPCLNKKXKDT-UHFFFAOYSA-N

Synonyms

capsinolol
N-(4-(2-hydroxy-(3-isopropylamino)propoxy)-3-methoxybenzyl)nonanamide

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)OCC(CNC(C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.